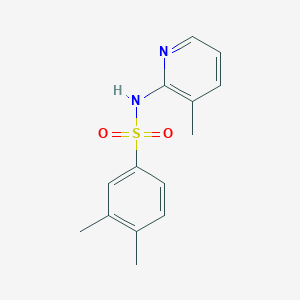![molecular formula C19H24ClNO2 B5465350 N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B5465350.png)
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH is a member of the phenethylamine class of compounds, which are known for their psychoactive properties. However, ALEPH is unique in that it has been found to possess a range of non-psychoactive properties that make it a promising candidate for further research.
作用机制
The mechanism of action of N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is not fully understood, but it is believed to act as an SSRA by binding to the serotonin transporter (SERT) and causing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can have a range of effects on mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its SSRA activity, this compound has been found to act as a dopamine transporter (DAT) inhibitor, which means that it can increase dopamine levels in the brain. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity, which makes it suitable for use in pharmacological studies. However, there are also limitations to its use. This compound is a relatively new compound, and its effects on humans are not fully understood. Additionally, the compound's psychoactive properties may make it difficult to study in a laboratory setting.
未来方向
There are several potential future directions for research into N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride. One area of interest is the compound's potential use as an antidepressant. Studies have shown that this compound has antidepressant-like effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the compound's potential use in the treatment of neurodegenerative diseases. This compound's antioxidant properties make it a promising candidate for further investigation in this area. Finally, research into the compound's potential use as a dopamine transporter inhibitor could lead to the development of new treatments for conditions such as Parkinson's disease.
合成方法
The synthesis of N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-allyloxybenzyl chloride with 4-methoxyphenylacetone to form N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)propan-1-amine. This intermediate is then reacted with hydrochloric acid to produce this compound hydrochloride.
科学研究应用
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on the compound's ability to act as a selective serotonin releasing agent (SSRA), which means that it increases the levels of serotonin in the brain. This property has led to investigations into the compound's potential use as an antidepressant.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-14-22-19-10-6-17(7-11-19)15-20-13-12-16-4-8-18(21-2)9-5-16;/h3-11,20H,1,12-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVFFZFKZFWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-ethyl-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5465267.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)
![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)
![[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5465289.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5465293.png)

![6-tert-butyl-4-{4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5465306.png)

![methyl 2-{5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5465329.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5465346.png)


![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)